molecular formula C15H13ClO3 B5680969 Benzyl 2-(4-chlorophenoxy)acetate

Benzyl 2-(4-chlorophenoxy)acetate

Cat. No.: B5680969
M. Wt: 276.71 g/mol
InChI Key: UDNOPNAASVNCOJ-UHFFFAOYSA-N
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Description

Benzyl 2-(4-chlorophenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of a benzyl group attached to a 2-(4-chlorophenoxy)acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-chlorophenoxy)acetate typically involves the esterification of 2-(4-chlorophenoxy)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-chlorophenoxyacetic acid and benzyl alcohol.

    Reduction: Benzyl 2-(4-chlorophenoxy)ethanol.

    Substitution: Various substituted benzyl or phenoxy derivatives.

Scientific Research Applications

Benzyl 2-(4-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a plant growth regulator due to its structural similarity to natural auxins.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural plant hormones, binding to auxin receptors and modulating plant growth and development. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenoxyacetic acid: A closely related compound with similar structural features and applications.

    2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative widely used as a herbicide.

    Benzyl acetate: Shares the benzyl ester functional group but lacks the chlorophenoxy moiety.

Uniqueness

Benzyl 2-(4-chlorophenoxy)acetate is unique due to the combination of the benzyl and 4-chlorophenoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

benzyl 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c16-13-6-8-14(9-7-13)18-11-15(17)19-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNOPNAASVNCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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